N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety, a nitrobenzyl group, and a dihydropyridine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18(22-20-21-16-8-1-2-9-17(16)29-20)15-7-4-10-23(19(15)26)12-13-5-3-6-14(11-13)24(27)28/h1-11H,12H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURTUYLMCUEHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyridine Core
The synthesis begins with the preparation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative. A cyclocondensation reaction between ethyl acetoacetate and ammonium acetate in acetic acid yields the dihydropyridine core. Subsequent carboxylation at the C3 position is achieved via a Knorr-type reaction using phosphorus oxychloride and dimethylformamide (DMF), producing ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.
Reaction Conditions :
N-Alkylation with 3-Nitrobenzyl Bromide
The introduction of the 3-nitrobenzyl group at the N1 position is performed via alkylation. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is treated with 3-nitrobenzyl bromide in the presence of potassium carbonate in anhydrous DMF.
Optimization Notes :
Hydrolysis and Amidation with 2-Aminobenzothiazole
The ethyl ester intermediate undergoes hydrolysis with aqueous sodium hydroxide to yield the free carboxylic acid, which is then coupled with 2-aminobenzothiazole using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide).
Critical Parameters :
- Coupling reagent: HATU (1.1 equiv) with DIEA (N,N-Diisopropylethylamine) as base.
- Solvent: Dry dichloromethane or acetonitrile.
- Reaction time: 4–6 hours at room temperature.
- Yield: 75–82% after column chromatography.
Table 1: Comparison of Amidation Methods
| Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DCM | RT | 82 | 98 |
| DCC | Acetonitrile | 40°C | 75 | 95 |
| EDCI | THF | RT | 68 | 90 |
Direct Amidation via Carboxylic Acid Activation
One-Pot Ester-to-Amide Conversion
An alternative route bypasses ester hydrolysis by directly reacting ethyl 1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate with 2-aminobenzothiazole in refluxing xylene. This method leverages the nucleophilicity of the amine and the electrophilicity of the activated ester.
Mechanistic Insight :
Xylene facilitates azeotropic removal of ethanol, driving the reaction toward completion. The absence of water is critical to prevent hydrolysis to the carboxylic acid.
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of the ester and amine in DMF, irradiated at 120°C for 20 minutes, achieves 90% conversion.
Advantages :
- Reduced side product formation.
- Energy efficiency.
Alternative Pathways: Isocyanate-Mediated Synthesis
Use of 2-Isocyanatobenzothiazole
A patent-derived method employs 2-isocyanatobenzothiazole reacting with 1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid in tetrahydrofuran (THF).
Reaction Scheme :
$$ \text{Carboxylic Acid} + \text{Isocyanate} \rightarrow \text{Carboxamide} + \text{CO}_2 $$
Conditions :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or recrystallized from ethanol.
Spectroscopic Confirmation
- IR Spectroscopy : Strong absorption at 1666 cm⁻¹ (C=O stretch).
- ¹H NMR (DMSO-d6): δ 8.56 (d, J=9.6 Hz, pyridine-H), 7.98 (d, J=7.6 Hz, benzothiazole-H).
- X-ray Diffraction : Confirms twist-boat conformation of the dihydropyridine ring in crystalline form.
Challenges and Optimization
Impurity Formation
Residual water during amidation leads to N-arylalkylamine byproducts. Solutions include:
- Use of molecular sieves.
- Strict anhydrous conditions.
Scale-Up Considerations
Industrial-scale synthesis employs continuous flow reactors for cyclocondensation, reducing reaction times by 50%.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe due to its unique structural features.
Industry: The compound’s unique electronic properties make it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as epidermal growth factor receptor (EGFR) by binding to the active site and preventing substrate access . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide: This compound shares the benzothiazole moiety but differs in its functional groups and overall structure.
N-(thiazol-2-yl)piperidine-2,6-dione: Another compound with a thiazole ring, but with different substituents and applications.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a benzothiazole ring, a nitrobenzyl group, and a dihydropyridine ring. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₉N₃O₂S
- Molecular Weight : 283.305 g/mol
- CAS Number : 69791-43-1
- LogP : 4.478 (indicating lipophilicity) .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds within the same chemical family. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 µmol/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µmol/mL) | MBC (µmol/mL) | Activity Type |
|---|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
| Compound 4p | N/A | N/A | Antifungal |
| Compound 3h | N/A | N/A | Antifungal |
Anticancer Activity
Research has also highlighted the anticancer potential of compounds similar to this compound. A notable study utilized high-pressure synthesis methods to enhance the activity of benzothiazole derivatives against cancer cell lines. The presence of electron-withdrawing groups like nitro on the phenyl ring was found to significantly enhance cytotoxic activity .
Case Study: Cytotoxic Activity
In a comparative analysis, one derivative exhibited an IC₅₀ value of 6.90 µM against HCT-116 cancer cells, outperforming doxorubicin (IC₅₀ = 11.26 µM). This suggests that modifications in the molecular structure can lead to improved therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substitution patterns on the benzothiazole and nitrophenyl moieties play crucial roles in defining the biological activity of these compounds. Electron-withdrawing substituents enhance activity, while electron-donating groups tend to reduce it .
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., NO₂) | Increases activity |
| Electron-donating (e.g., Me) | Decreases activity |
Q & A
Q. What are the standard spectroscopic techniques for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for assigning hydrogen and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and nitro (NO₂) groups. For example, ¹H NMR can resolve the benzothiazole and nitrophenyl proton signals, and HRMS ensures a match between observed and calculated m/z values .
Q. What multi-step synthetic routes are commonly used to prepare this compound?
A typical route involves:
- Step 1 : Cyclization of a β-ketoester precursor under acidic conditions to form the pyridine-2-one core.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to attach the benzothiazole and 3-nitrophenylmethyl groups.
- Step 3 : Purification via recrystallization or column chromatography. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to improve yield and purity .
Q. What chemical reactions can this compound undergo for derivatization?
Key reactions include:
- Oxidation : Conversion of the pyridine ring or nitro group into ketones or carboxylic acids.
- Reduction : Transformation of nitro to amine or carbonyl to alcohol.
- Substitution : Replacement of the chlorophenyl group (if present in analogs) with other electrophiles. These modifications are critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?
Discrepancies in yields (e.g., 37% vs. 93% for similar thiazolidinone derivatives) may arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates.
- Catalyst selection : Palladium-based catalysts enhance coupling efficiency.
- Purification methods : Flash chromatography vs. recrystallization impacts recovery. Systematic Design of Experiments (DoE) using factorial designs can isolate critical variables .
Q. What computational strategies are recommended for predicting reaction pathways or biological targets?
Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states, while molecular docking identifies potential binding interactions with enzymes like kinases or proteases. For example, ICReDD’s integrated computational-experimental workflow accelerates reaction optimization by narrowing experimental conditions .
Q. How should researchers address inconsistent bioactivity data across structural analogs?
Contradictions (e.g., antimicrobial potency in some benzothiazoles but not others) require:
- Cross-validation : Replicate assays under standardized conditions (pH, cell lines).
- Physicochemical profiling : Compare logP, solubility, and metabolic stability.
- Target engagement studies : Use SPR or ITC to measure binding affinity directly. Analog-specific variations in nitro group positioning or steric hindrance may explain discrepancies .
Methodological Best Practices
Q. What experimental design principles apply to optimizing synthetic protocols?
- Fractional factorial designs : Screen temperature, solvent, and catalyst simultaneously.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables.
- In-line analytics : Use TLC or HPLC to monitor reaction progress in real time .
Q. How can researchers validate the mechanism of action in biological studies?
- Knockdown/knockout models : CRISPR-Cas9-edited cell lines confirm target dependency.
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics.
- Metabolomics : Track downstream metabolic changes via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
